Direct C6-Furan Linkage Eliminates Adenosine Kinase Dependence vs. Kinetin Riboside
The direct C6-furan-2-yl linkage in 6-(furan-2-yl)purine-beta-D-riboside eliminates the methylene spacer present in kinetin riboside (N6-furfuryladenosine), thereby removing adenosine kinase (ADK)-dependent activation as a prerequisite for bioactivity. Studies demonstrate that kinetin riboside cytotoxicity requires ADK-mediated phosphorylation to the nucleotide form [1]. This differential activation mechanism has direct implications for experimental design in ADK-deficient or ADK-inhibited systems [2].
| Evidence Dimension | Metabolic activation requirement |
|---|---|
| Target Compound Data | Direct C6-furan bond; no methylene linker; ADK-dependence not established |
| Comparator Or Baseline | Kinetin riboside (N6-furfuryladenosine) with methylene linker |
| Quantified Difference | Kinetin riboside cytotoxicity suppressed by ADK inhibition (pharmacological and siRNA-based) |
| Conditions | Human cancer cell lines (MiaPaCa-2, A375); ADK inhibition experiments |
Why This Matters
Compounds bypassing ADK-dependent activation may retain activity in cell types with low ADK expression, enabling broader experimental applicability.
- [1] Cabello CM, Bair WB 3rd, Ley S, et al. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines. Biochem Pharmacol. 2009;77(7):1125-1138. View Source
- [2] Ostrowski T. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Mini Rev Med Chem. 2023;23(5):528-576. View Source
